2,4-Difluorobenzylamine hydrochloride is a chemical compound with the molecular formula and a CAS number of 72235-52-0. It is classified as an aromatic amine and is recognized for its utility in various scientific applications, particularly in medicinal chemistry and agrochemicals. The compound is characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring, which significantly influences its chemical behavior and reactivity.
2,4-Difluorobenzylamine hydrochloride can be synthesized through several methods, primarily focusing on the halogenation of benzylamine derivatives. It is available from various chemical suppliers and can also be produced in laboratory settings using established synthetic routes.
This compound falls under the category of amines, specifically aromatic amines, due to its structure that includes a benzene ring bonded to an amine group. It is also classified as a corrosive substance according to safety data sheets, indicating it can cause severe skin burns and eye damage upon contact .
The synthesis of 2,4-difluorobenzylamine typically involves several steps:
The molecular structure of 2,4-difluorobenzylamine hydrochloride features:
2,4-Difluorobenzylamine hydrochloride can participate in various chemical reactions typical for amines:
The reactivity of this compound is influenced by the electron-withdrawing effect of the fluorine atoms, which can enhance its nucleophilicity compared to non-fluorinated analogs.
The mechanism of action for 2,4-difluorobenzylamine hydrochloride primarily relates to its role as an intermediate in the synthesis of pharmaceuticals and agrochemicals. In biological systems, its amine group can interact with various biological targets, potentially influencing enzyme activity or receptor binding.
Research indicates that compounds containing difluorobenzylamine moieties may exhibit enhanced biological activity due to their structural properties, which facilitate specific interactions within biological pathways .
2,4-Difluorobenzylamine hydrochloride serves multiple roles in scientific research:
The historical trajectory of 2,4-difluorobenzylamine hydrochloride within pharmaceutical manufacturing parallels the broader adoption of fluorinated building blocks in drug discovery. Initially investigated for its unique electronic properties arising from the synergistic effect of two strategically positioned fluorine atoms, this compound transitioned from academic curiosity to industrial intermediate as structure-activity relationship studies increasingly demonstrated the benefits of fluorine substitution. The electron-withdrawing nature of the fluorine atoms significantly reduces the pKa of the benzylic amine (predicted pKa 8.58 ± 0.10 [4]), enhancing its nucleophilicity in amide bond-forming reactions and other conjugation reactions critical to pharmaceutical synthesis [1] . This electronic modulation, coupled with fluorine's role in improving lipid solubility and membrane permeability, positioned 2,4-difluorobenzylamine hydrochloride as a structurally advantageous precursor for drug development programs targeting central nervous system disorders, infectious diseases, and inflammatory conditions [1].
The commercial availability of 2,4-difluorobenzylamine hydrochloride expanded significantly in the early 2000s, driven by advancements in large-scale fluorination methodologies and the compound's growing importance in antiretroviral synthesis. Current industrial production employs several synthetic routes, with catalytic hydrogenation of 2,4-difluorobenzonitrile and reductive amination of 2,4-difluorobenzaldehyde representing the most economically viable approaches [2]. A particularly efficient method patented for industrial-scale production involves high-pressure catalytic amination of 1,3-difluorobenzene using ammonia and ethanol solvent with Raney nickel or palladium catalysts, achieving yields exceeding 73% [2] [7]. The hydrochloride salt formation typically occurs through treatment with hydrogen chloride in ethereal solvents, yielding material with ≥98% purity suitable for pharmaceutical manufacturing [1] [4]. The compound's commercial significance is reflected in its global supplier network and pricing structure, where it commands premium pricing compared to non-fluorinated benzylamine analogs due to its specialized applications and complex synthesis.
Table 2: Economic and Synthetic Profile of 2,4-Difluorobenzylamine Hydrochloride
Parameter | Specification | Context |
---|---|---|
Global Suppliers | >34 listed manufacturers | Chemical industry databases |
Price Range (Pharma Grade) | $19–$84.50 per gram | Scale-dependent (2025 data) |
Purity Specifications | ≥98% (GC) | Pharmaceutical intermediates |
Primary Synthetic Routes | 1. Catalytic hydrogenation of nitrile | Industrial preference |
2. Reductive amination of aldehyde | - | |
3. High-pressure amination of benzene | Patent-protected method [2] | |
Annual Production Volume | Multi-ton scale | Antiretroviral manufacturing |
The strategic importance of 2,4-difluorobenzylamine hydrochloride in medicinal chemistry is most prominently demonstrated in its role as a critical precursor for HIV integrase strand transfer inhibitors (INSTIs). This compound serves as the essential benzylamine component in the synthesis of second-generation INSTIs, including dolutegravir, bictegravir, and cabotegravir—core agents in modern antiretroviral therapy [5] [9]. The synthetic incorporation typically occurs during the final stages of the manufacturing process through amide coupling or nucleophilic substitution reactions, strategically minimizing exposure of this costly intermediate to multiple synthetic transformations. In the canonical synthesis of dolutegravir, 2,4-difluorobenzylamine hydrochloride undergoes condensation with a tricyclic carboxylic acid intermediate under coupling reagents (e.g., CDI) to form the critical amide linkage that constitutes part of the drug's pharmacophore [5]. This reaction sequence exemplifies the compound's role as a convergent building block that introduces the hydrophobic fluorinated aromatic domain essential for target binding.
Structural analysis reveals that the 2,4-difluorobenzyl moiety derived from this intermediate occupies a specific hydrophobic pocket within the integrase active site, forming van der Waals interactions with protein residues while the fluorine atoms fine-tune electron distribution and binding affinity [9]. The molecular dimensions conferred by the fluorine substituents (van der Waals radius 1.47 Å) provide optimal steric compatibility within the binding cavity compared to larger halogens or non-fluorinated analogs. This precise molecular fit contributes to the sub-nanomolar potency observed in dolutegravir and bictegravir against wild-type HIV-1 and various resistant strains. Continuous flow synthesis innovations have further highlighted the strategic importance of 2,4-difluorobenzylamine hydrochloride, where its late-stage introduction significantly enhances process efficiency. Research indicates that early incorporation of this expensive intermediate in synthetic sequences resulted in substantial yield losses across subsequent steps, whereas telescoped flow processes that introduce it at penultimate stages achieve dramatic cost reductions and throughput improvements [5].
Beyond INSTIs, 2,4-difluorobenzylamine hydrochloride has more recently been incorporated into the capsid inhibitor lenacapavir. Here, the difluorobenzyl moiety participates in critical interactions with HIV-1 capsid proteins, disrupting capsid function through binding pocket occupation that mimics natural binding partners CPSF6 and Nup153. Structural studies confirm that the fluorinated aromatic ring system engages in hydrophobic interactions and halogen bonding that stabilize the inhibitor-capsid complex [8]. The compound's versatility in diverse antiviral mechanisms underscores its fundamental importance in modern antiretroviral development.
Table 3: Antiretroviral Agents Synthesized Using 2,4-Difluorobenzylamine Hydrochloride
Antiretroviral Agent | Therapeutic Class | Role of Difluorobenzyl Moiety | Approval Year |
---|---|---|---|
Dolutegravir | Integrase Strand Transfer Inhibitor | Binds integrase active site; enhances resistance profile | 2013 |
Bictegravir | Integrase Strand Transfer Inhibitor | Optimizes pharmacokinetics and barrier to resistance | 2018 |
Cabotegravir | Integrase Strand Transfer Inhibitor | Enables long-acting injectable formulation | 2021 |
Lenacapavir | Capsid Inhibitor | Disrupts capsid-protein interactions; picomolar potency | 2022 |
The deliberate incorporation of fluorine atoms at the ortho and para positions of the benzylamine scaffold in 2,4-difluorobenzylamine hydrochloride represents a sophisticated application of fluorine chemistry to optimize drug properties. This specific substitution pattern creates a balanced electronic profile where the strong electron-withdrawing effect of the fluorine atoms (σₚ = 0.15 for para-F; σₘ = 0.34 for ortho-F) reduces electron density throughout the aromatic system while maintaining sufficient nucleophilicity at the benzylic amine for subsequent reactions [1] . The orthogonal dipole moments created by the asymmetric fluorine placement induce a permanent polarization that enhances interactions with complementary regions in target protein binding pockets. This effect is critically important in antiretroviral applications, where the fluorinated aromatic system participates in cation-π and dipole-dipole interactions within the hydrophobic binding clefts of HIV integrase and capsid proteins [8] [9]. Computational modeling studies comparing binding energies of fluorinated versus non-fluorinated INSTIs consistently demonstrate improved binding affinities attributable to these fluorine-specific interactions.
Metabolic stability represents another crucial advantage conferred by the difluorination pattern. The replacement of hydrogen with fluorine at both ortho and para positions blocks major oxidative pathways typically mediated by cytochrome P450 enzymes, particularly preventing hydroxylation at these electronically activated positions. This protective effect substantially extends the plasma half-life of drugs incorporating this moiety, as evidenced by the extended pharmacokinetic profiles observed in dolutegravir (terminal half-life ~14 hours) and bictegravir (~18 hours) compared to earlier non-fluorinated INSTIs [9]. The strategic placement of fluorine atoms also modulates acidity/basicity relationships within the molecular architecture, with the electron-withdrawing effect reducing the basicity of the adjacent amine group (experimental pKa shift of approximately 1.5 units compared to benzylamine), which in turn influences ionization state, membrane permeability, and distribution characteristics under physiological conditions [4] .
The 2,4-difluoro configuration also demonstrates superior properties compared to alternative fluorination patterns. Studies comparing positional isomers in lead optimization programs reveal that the 2,4- pattern optimally balances metabolic stability, target binding affinity, and synthetic accessibility. The 3,5-difluoro isomer, while offering symmetry, fails to provide equivalent potency enhancements in integrase inhibition assays, while monofluorinated analogs exhibit compromised resistance profiles [9]. This structure-activity relationship refinement has solidified the status of 2,4-difluorobenzylamine hydrochloride as the preferred building block for introducing this pharmacophoric element. The compound's importance extends beyond antiretrovirals into other therapeutic areas where its properties enhance agricultural chemicals, neurological disorder treatments, and materials science applications, demonstrating the versatile advantages conferred by strategic difluorination in bioactive molecule design [1].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7